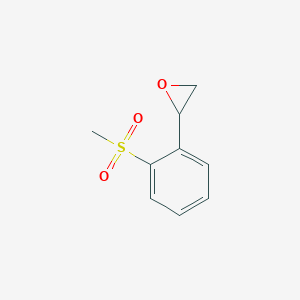

2-(2-(Methylsulfonyl)phenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-(Methylsulfonyl)phenyl)oxirane” is a chemical compound with the molecular formula C9H10O3S . It is also known as "(2R)-2-[4-(Methylsulfonyl)phenyl]oxirane" .

Synthesis Analysis

The synthesis of oxiranes, including “this compound”, often involves the reaction of oxiranes with carboxylic acids, initiated by a tertiary amine . This process is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered ring structure, where one of the vertices is an oxygen and the other two are carbons . The carbons in an oxirane group are very reactive electrophiles .Chemical Reactions Analysis

Oxiranes, including “this compound”, are highly reactive and undergo a variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 198.239 Da and a mono-isotopic mass of 198.035065 Da .Wissenschaftliche Forschungsanwendungen

Diastereofacial Selectivity in Epoxidation

The compound demonstrates significant potential in the field of stereochemistry, particularly in the diastereofacial selectivity of epoxidation. The epoxidation of γ-oxygenated-α,β-unsaturated sulfones with compounds similar to 2-(2-(Methylsulfonyl)phenyl)oxirane leads to the synthesis of syn- and anti-oxiranes with varying diastereoselectivities. This is influenced by the presence of hydroxy groups and protecting groups like silyl and methoxyethoxymethyl, with notable implications in stereoselective synthesis (Jackson, Standen, & Clegg, 1991).

Chiral Resolution Reagent

The compound has been identified as a valuable chiral resolution reagent. It reacts with a range of α-chiral primary and secondary amines through regioselective ring-opening. This facilitates the analysis of scalemic mixtures of amines, making it a versatile compound in the field of chiral chemistry (Rodríguez-Escrich et al., 2005).

Hypoglycemic Activity

Certain derivatives of 2-(phenylalkyl)oxirane, related to this compound, have shown remarkable blood glucose-lowering activities in fasted rats. Structure-activity studies indicate that specific substituents and chain lengths enhance the hypoglycemic efficacy of these compounds (Eistetter & Wolf, 1982).

Synthesis of Fluorinated Compounds

The compound plays a role in the synthesis of fluorinated organic molecules, showcasing its versatility in organic synthesis. The stereoselective formation of oxiranes, as seen in related compounds, indicates its potential in creating various fluorinated derivatives with significant applications (Bravo et al., 1994).

Synthesis of Cyclopropanes and Oxiranes

It has utility in the synthesis of cyclopropanes and oxiranes, particularly through the addition of nucleophiles to enyne sulfones. This process is important in producing compounds with varied industrial and pharmaceutical applications (Yoshimatsu et al., 1997).

Cyclodimerization of Cyclic Ethers

Cyclodimerization processes involving cyclic ethers, like oxiranes, are influenced by the presence of functional groups like carbonyl and phenyl. This process leads to the formation of unique cyclic compounds, indicating its importance in synthetic organic chemistry (Kanoh et al., 2002).

Covalent Inhibition of Protein Tyrosine Phosphatases

2-(Arylsulfonyl)oxiranes, related to this compound, have been studied as covalent inhibitors of protein tyrosine phosphatases. These compounds exhibit potential as therapeutic agents and activity-based probes in biomedical research (Dana et al., 2012).

Reactions with Carbon Disulfide

The compound's reaction with carbon disulfide under high pressure conditions leads to the formation of novel cyclic compounds. This finding is significant in the context of high-pressure chemistry and the synthesis of sulfur-containing organic molecules (Taguchi et al., 1988).

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of derivatives of this compound reveal insights into bond asymmetry and reactivity toward nucleophiles. This contributes to our understanding of structural chemistry and molecular interactions (Jackson et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-(Methylsulfonyl)phenyl)oxirane are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, key pro-inflammatory mediators .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins from arachidonic acid . The downstream effects include a reduction in inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and fever .

Eigenschaften

IUPAC Name |

2-(2-methylsulfonylphenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHMSWBJPYBIRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)

![N,N-dimethyl-N'-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2357277.png)

![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)